3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid
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Overview
Description
3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid is a complex organic compound characterized by its unique structure, which includes two ethoxy(oxo)acetamido groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,4-diaminobenzoic acid with ethoxy(oxo)acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact mechanism would depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-acetamidobenzoic acid: A simpler analog with one acetamido group.
3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: Another complex benzoic acid derivative with different functional groups.
Uniqueness
3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
869957-57-3 |
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Molecular Formula |
C15H16N2O8 |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
3,4-bis[(2-ethoxy-2-oxoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H16N2O8/c1-3-24-14(22)11(18)16-9-6-5-8(13(20)21)7-10(9)17-12(19)15(23)25-4-2/h5-7H,3-4H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
MMSXYYBPPJYIBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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